molecular formula C6La2O12 B1582769 Lanthanum oxalate CAS No. 537-03-1

Lanthanum oxalate

Cat. No.: B1582769
CAS No.: 537-03-1
M. Wt: 541.87 g/mol
InChI Key: OXHNIMPTBAKYRS-UHFFFAOYSA-H
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Description

Lanthanum oxalate is an inorganic compound, a salt of lanthanum metal and oxalic acid with the chemical formula La₂(C₂O₄)₃. It typically forms colorless crystals that are poorly soluble in water . This compound is known for its various crystallohydrates, which decompose when heated .

Mechanism of Action

Target of Action

Lanthanum oxalate is an inorganic compound, a salt of lanthanum metal and oxalic acid with the chemical formula La2(C2O4)3 . The primary targets of this compound are dietary phosphates . This compound binds to these dietary phosphates, forming insoluble lanthanum phosphate complexes .

Mode of Action

The interaction of this compound with its targets involves ionic binding and precipitation of insoluble complexes within the lumen of the intestine . This prevents the absorption of dietary phosphate . The small fraction of lanthanum that is absorbed is excreted predominantly in bile, with less than 2% being eliminated by the kidneys .

Biochemical Pathways

This compound affects the biochemical pathways related to phosphate metabolism. By binding to dietary phosphates and preventing their absorption, this compound disrupts the normal phosphate metabolism, leading to a decrease in serum phosphate levels . This can have downstream effects on various biochemical pathways that involve phosphates.

Result of Action

The primary molecular and cellular effect of this compound’s action is the reduction of serum phosphate levels . By binding to dietary phosphates and preventing their absorption, this compound effectively reduces the amount of phosphate that enters the bloodstream .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of dietary phosphates in the gastrointestinal tract is necessary for this compound to exert its phosphate-binding action . Furthermore, the solubility of this compound can be affected by the pH of the environment . It forms colorless crystals that are poorly soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lanthanum oxalate can be synthesized through the reaction of soluble lanthanum nitrate with an excess of oxalic acid:

2La(NO3)3+3(COOH)2La2(C2O4)3+6HNO32La(NO₃)₃ + 3(COOH)₂ → La₂(C₂O₄)₃ + 6HNO₃ 2La(NO3​)3​+3(COOH)2​→La2​(C2​O4​)3​+6HNO3​

Alternatively, it can be prepared by reacting lanthanum chloride with oxalic acid:

2LaCl3+3H2C2O4La2(C2O4)3+6HCl2LaCl₃ + 3H₂C₂O₄ → La₂(C₂O₄)₃ + 6HCl 2LaCl3​+3H2​C2​O4​→La2​(C2​O4​)3​+6HCl

These reactions typically occur under ambient conditions .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The choice of starting materials and reaction conditions may vary depending on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Lanthanum oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxalic Acid: Used in the synthesis of this compound.

    Strong Acids (e.g., Hydrochloric Acid): Used to convert this compound into other lanthanum salts.

Major Products:

    Lanthanum Oxide: Formed during the thermal decomposition of this compound.

    Lanthanum Salts: Formed when this compound reacts with strong acids.

Comparison with Similar Compounds

  • Calcium oxalate
  • Sodium oxalate
  • Magnesium oxalate
  • Strontium oxalate
  • Barium oxalate
  • Potassium oxalate
  • Beryllium oxalate

Properties

CAS No.

537-03-1

Molecular Formula

C6La2O12

Molecular Weight

541.87 g/mol

IUPAC Name

lanthanum(3+);oxalate

InChI

InChI=1S/3C2H2O4.2La/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6

InChI Key

OXHNIMPTBAKYRS-UHFFFAOYSA-H

SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[La+3].[La+3]

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[La+3].[La+3]

Key on ui other cas no.

537-03-1

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Synthesis routes and methods I

Procedure details

50 g (0.15 mol) of untreated lanthanum oxide (Fluka) were converted to the nitrates by adding 68.39 ml of concentrated nitric acid and 1.5 1 of demineralized water. During this, the solution was stirred and gently heated in order to speed up the dissolution process. After cooling the solution to room temperature, 84.27 g (0.67 mol, 1.5 equiv.) of oxalic acid, dissolved in 500 ml of demineralized water, were added with stirring and lanthanum oxalate was precipitated out. Decantation and filtration through a Buchner funnel were then carried out. The resulting white solid was dried overnight in a drying cabinet at 110° C. 78.43 g (0.145 mol, 94.3% of theory) of lanthanum oxalate were obtained. 2 g of the lanthanum oxalate were then calcined in air in a tubular furnace at 650° C. for 18 hours. After cooling to 50° C. in the stream of nitrogen, the prepared, white lanthanum oxide was transferred to a Schlenk tube filled with argon. A further 6 g of lanthanum oxalate were calcined to lanthanum oxide for 18 hours in the muffle furnace at 700° C., cooled in the desiccator and likewise stored in a Schlenk tube under argon.
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
nitrates
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0 (± 1) mol
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reactant
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68.39 mL
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reactant
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0 (± 1) mol
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solvent
Reaction Step Three
Quantity
84.27 g
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
lanthanum oxalate
Yield
94.3%

Synthesis routes and methods II

Procedure details

The filtrate solution containing the twice-purified lanthanum was acidified, using 200 mL of hydrochloric acid (37.5% by weight). Then a stoichiometric amount of oxalic acid in 1000 mL water was slowly added to the heated lanthanum solution (approximately 70° C.), resulting in a lanthanum oxalate precipitate. The precipitate was recovered by filtering the suspension using a sintered glass crucible of coarse porosity. The precipitate was washed with 3 liters of distilled water, dried and then heated in air to convert it to 150 g of lanthanum oxide (85% yield).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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200 mL
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0 (± 1) mol
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0 (± 1) mol
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reactant
Reaction Step Three
Name
Quantity
1000 mL
Type
solvent
Reaction Step Three
Name
lanthanum oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Lanthanum oxalate exists primarily as a decahydrate with the molecular formula La2(C2O4)3•10H2O. Its molecular weight is 703.99 g/mol [].

ANone: Several spectroscopic techniques have been employed to characterize this compound:

  • X-ray Diffraction (XRD): XRD analysis reveals the crystalline nature of this compound and enables the determination of its unit cell parameters [].
  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR confirms the presence of characteristic functional groups, such as water molecules and carboxylic acid groups [].
  • Energy-dispersive X-ray fluorescence analysis (EDXRF): EDXRF provides information on the elemental composition of this compound, confirming the presence and ratio of lanthanum, carbon, and oxygen [].

A: Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) reveal that this compound decahydrate loses its water molecules around 200 °C []. Further heating leads to the release of CO and CO2 around 350-425 °C, ultimately decomposing into Lanthanum oxide (La2O3) [, , ].

A: The choice of solvent during precipitation significantly impacts the morphology of this compound particles. For instance, using a mixture of water and ethanol with trisodium citrate as a complexing agent can lead to the formation of hierarchical micro-particles and nano-tubes [].

A: this compound can act as a fuel additive, effectively reducing NOx, CO, and hydrocarbon emissions from diesel engines. A mass fraction of about 45 mg/L in diesel has been identified as a suitable concentration [].

A: Modifying polyallylamine resin (Sevelamer hydrochloride) with this compound significantly enhances its phosphate adsorption capacity, particularly in alkaline environments []. This makes it a potential candidate for water treatment applications.

A: Lanthanum oxide (La2O3) is obtained by the thermal decomposition of this compound. Calcination of the oxalate at temperatures around 1200 °C for 2 hours results in the formation of La2O3 [].

ANone: Lanthanum oxide derived from this compound can be used in various applications, including:

  • Anode material in lithium-ion batteries: Lithium Lanthanum Titanate (LLTO) derived from this compound shows promise as an anode material due to its high conductivity and pseudocapacitive characteristics [].

A: Yes, Lanthanum can be efficiently recovered from spent FCC catalysts using hydrometallurgical processes. Acid leaching followed by selective precipitation with oxalic acid leads to high-purity this compound, which can be further processed to obtain Lanthanum oxide [].

A: Research indicates that Aspergillus niger can transform Lanthanum present in monazite into this compound []. This biomineralization process shows potential for the biorecovery of Lanthanum from natural sources.

A: Yes, gamma irradiation can influence the thermal decomposition of this compound, generally increasing the energy of activation required for the process [].

A: While this compound itself might not have direct biological applications, its interaction with biological systems is an area of interest. For instance, research shows that this compound nanorods exhibit fluorescence resonance energy transfer (FRET) with a naphthalimide derivative, suggesting potential applications in sensing antioxidant molecules [].

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